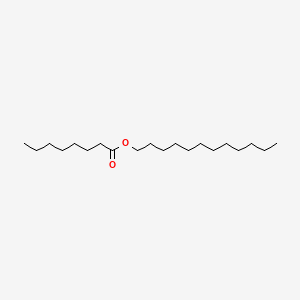

Dodecyl octanoate

Description

General Overview of Fatty Esters in Advanced Chemical and Biochemical Systems

Fatty esters, the class of compounds to which dodecyl octanoate (B1194180) belongs, are integral to advanced chemical and biochemical systems. They are esters formed from a fatty acid and an alcohol. britannica.com In biological systems, lipids, including fats and oils (triglycerides), phospholipids, waxes, and steroids, are crucial for functions like energy storage, cell membrane structure, and signaling. nih.gov Fatty acid alkyl esters (FAAEs) are recognized for their potential as biofuels and their applications in cosmetics, lubricants, and coatings. frontiersin.org The properties of fatty esters, such as their hydrophobic nature and ability to form structures like micelles, make them valuable in various applications, including as surfactants, emulsifiers, and in drug delivery systems. ontosight.airesearchgate.net

Historical Perspectives and Evolution of Research on Long-Chain Alkyl Esters

Research into fatty acids and their derivatives dates back to the early 20th century, initially focusing on the separation of olein and stearin (B3432776) fractions. macbeth-project.eu The mid-20th century saw a shift towards studying plant oils and animal fats, with the introduction of new separation techniques. macbeth-project.eu The latter part of the century and the beginning of the 21st century brought a focus on sustainable development, significantly increasing research on fatty acid methyl esters (FAMEs) for biodiesel. macbeth-project.eu More recently, the unique properties of long-chain alkyl esters have garnered attention for their potential to enhance the biological activities of drugs and for their applications in materials science. researchgate.netacs.org

Current Research Landscape and Academic Significance of Dodecyl Octanoate Studies

The current research landscape for this compound and similar long-chain esters is diverse and expanding. In material science, its surfactant properties are explored for creating stable emulsions and foams. There is also interest in its use for synthesizing nanomaterials, such as vesicular structures for encapsulating active ingredients. In biochemistry, studies have investigated its role in lipid metabolism. A notable application is in the development of zymography methods for detecting lipases and esterases, where the in situ synthesis of this compound helps visualize enzyme activity. nih.gov Furthermore, the broader class of lipid nanoparticles (LNPs), which includes ester-based compounds, is at the forefront of pharmaceutical research, particularly for drug and vaccine delivery. acs.org The academic significance of this compound studies lies in its potential to contribute to advancements in these fields, offering a versatile molecular structure for various applications.

Properties

IUPAC Name |

dodecyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQTUTLMOLEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066592 | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20292-09-5 | |

| Record name | Dodecyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U627TBL66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Dodecyl Octanoate

Enzymatic Esterification Strategies

Enzymatic synthesis provides a green and highly specific alternative to traditional chemical methods for producing dodecyl octanoate (B1194180). smolecule.com This approach utilizes enzymes, primarily lipases and esterases, as biocatalysts. smolecule.com

Lipase-Catalyzed Synthesis Pathways

Lipases are widely employed for the synthesis of esters like dodecyl octanoate due to their ability to function in organic solvents and catalyze esterification reactions. The synthesis of cetyl octanoate, a similar wax ester, has been successfully achieved using immobilized lipases from Rhizomucor miehei and Candida antarctica. These enzymes can also be used in the synthesis of this compound. Lipase-catalyzed reactions are influenced by several factors, including the type of lipase (B570770), solvent, reaction time, and temperature. The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), is particularly advantageous as it allows for easier separation of the catalyst from the reaction mixture and enhances enzyme stability. nih.gov

The general reaction for lipase-catalyzed synthesis of this compound involves the esterification of octanoic acid and dodecanol (B89629). In some cases, vinyl octanoate can be used as the acyl donor, which drives the reaction forward by preventing the reverse reaction. frontiersin.org

Esterase-Mediated Esterification Mechanisms

Esterases represent another class of enzymes capable of catalyzing the formation of esters. researchgate.net While lipases are generally more common for long-chain esters, certain esterases exhibit broad substrate specificity and can be effective for synthesizing short to medium-chain esters. researchgate.netmdpi.com A novel esterase, EST5, has shown potential for ester synthesis, demonstrating high activity under specific pH and temperature conditions. researchgate.netmdpi.com The mechanism of esterase-mediated esterification involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol (dodecanol) to release the ester product.

Optimization of Biocatalytic Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield of this compound in biocatalytic synthesis. Key parameters that are often manipulated include temperature, substrate molar ratio, enzyme concentration, and reaction time. Response surface methodology (RSM) is a statistical tool frequently used to model and optimize these parameters for various enzymatic processes. For the synthesis of cetyl octanoate, RSM has been employed to determine the optimal conditions for achieving high conversion rates. For instance, studies on similar ester syntheses have shown that factors like reaction time and enzyme amount are significant variables.

Table 1: Parameters Influencing Enzymatic Synthesis of Esters

| Parameter | Effect on Reaction | Typical Optimized Range |

| Temperature | Affects enzyme activity and stability. | 40-70 °C researchgate.netresearchgate.net |

| Substrate Molar Ratio (Acid:Alcohol) | Influences reaction equilibrium and yield. | 1:1 to 1:2 researchgate.net |

| Enzyme Concentration | Directly impacts the reaction rate. | 0.03% to 12% (w/w) researchgate.netresearchgate.net |

| Reaction Time | Determines the extent of conversion. | 20 minutes to 96 hours researchgate.net |

| Agitation Speed | Enhances mass transfer between substrates and enzyme. | 200-300 rpm researchgate.netfrontiersin.org |

This table presents a general overview of parameters and their typical ranges based on various ester synthesis studies. Specific values for this compound synthesis may vary.

Chemical Synthesis Approaches

Conventional chemical methods, particularly acid-catalyzed esterification, remain a primary route for the industrial production of this compound.

Acid-Catalyzed Esterification Principles and Parameters

The fundamental principle of acid-catalyzed esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (dodecanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.com This reaction is reversible, and the removal of water, a byproduct, is essential to drive the equilibrium towards the formation of the ester.

Table 2: Typical Reaction Conditions for Acid-Catalyzed this compound Synthesis

| Parameter | Condition |

| Fatty Acid | Octanoic acid (C8) |

| Alcohol | Dodecanol (C12) |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 |

| Temperature | 150-200°C |

| Reaction Time | 4-8 hours |

| Water Removal | Continuous via reflux and Dean-Stark apparatus |

| Yield | 80-90% |

This interactive table summarizes the typical parameters for the acid-catalyzed synthesis of this compound.

Investigation of Alternative Chemical Synthetic Routes and Selectivity

While acid-catalyzed esterification is a well-established method, research into alternative chemical synthetic routes aims to improve selectivity, reduce harsh reaction conditions, and minimize byproducts. One such alternative is the Steglich esterification, which is a milder method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is particularly useful for substrates that are sensitive to strong acids. organic-chemistry.org

Other approaches involve the use of different catalysts to enhance selectivity. For instance, dodecatungstophosphoric acid has been used as a catalyst for the esterification of octanoic acid with various aliphatic alcohols. researchgate.net The use of alternative reagents, such as acyl chlorides or anhydrides, in the presence of a base like triethylamine (B128534) or pyridine, also represents different synthetic pathways. mdpi.com These methods can offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key areas of focus include the use of safer solvents, renewable feedstocks, and more efficient processes. Biocatalysis, particularly using enzymes like lipases, has emerged as a cornerstone of green synthetic routes for esters, offering high selectivity and operation under mild conditions. nih.govresearchgate.net

Solvent-Free and Reduced-Solvent Methodologies

A significant advancement in the green synthesis of esters like this compound is the move towards solvent-free systems (SFS). mdpi.com These methodologies offer numerous advantages, including increased volumetric productivity, simplified downstream processing, and the elimination of hazardous waste associated with traditional organic solvents. mdpi.com

Enzymatic esterification using immobilized lipases is particularly well-suited for solvent-free conditions. mdpi.com Lipases, which naturally catalyze the hydrolysis of fats, can reverse their function in low-water environments to form ester bonds. d-nb.inforesearchgate.net The immobilized lipase B from Candida antarctica (often known by its former trade name Novozym 435) is a frequently used and highly effective biocatalyst for this purpose. d-nb.infomdpi.com In a solvent-free process, the reactants themselves (dodecanol and octanoic acid) form the reaction medium.

Research has demonstrated high conversion rates for wax esters in solvent-free enzymatic synthesis. For instance, by using an equimolar mixture of the starting acid and alcohol with an immobilized lipase catalyst, conversions of 95–99% can be achieved. rsc.org A crucial aspect of driving the reaction towards completion is the continuous removal of water, a byproduct of esterification. rsc.org This can be accomplished by passing a stream of dry air through the reactor or applying a vacuum. rsc.orgsmolecule.com Studies comparing this enzymatic approach to traditional chemical esterification have shown that the solvent-free enzymatic process can consume 34% less energy and generates significantly less waste. rsc.org

A simplified mathematical tool, the Substrate-Enzyme Relation (SER), has been developed to optimize enzymatic ester synthesis in solvent-free systems by correlating the acid-to-alcohol molar ratio with the biocatalyst loading. researchgate.netmdpi.com This tool helps in predicting reaction behavior and identifying optimal conditions with fewer experiments, often leading to high conversions (above 90%) while potentially reducing the required amount of biocatalyst. researchgate.netmdpi.com

| Catalyst System | Reactants | Conditions | Yield/Conversion | Reference |

| Novozym 435 | Octanoic acid, Dodecanol | Solvent-free, 60°C | High Conversion | researchgate.net |

| Immobilized Lipase | Carboxylic acid, Alcohol | Solvent-free, dry air stream | 95-99% Conversion | rsc.org |

| Amberlyst-15 | Octanoic acid, Octadecanol | Solvent-free, 120°C | >95% Yield | smolecule.com |

| Novozym 435 | Octanoic acid, 2-ethylhexanol | Solvent-free, vacuum | 94% Yield | smolecule.com |

This table presents findings from various studies on ester synthesis under solvent-free conditions, illustrating the high efficiency of these green methodologies.

Mechanoenzymatic synthesis using bead mills represents another innovative reduced-solvent approach. This method can be conducted under neat (solvent-free) conditions or in unconventional media like deep eutectic solvents (DES). acs.org It has been shown to be effective for producing sugar esters, demonstrating a viable alternative to conventional heating. acs.org

Sustainable Feedstock Utilization and Process Intensification

The principles of green chemistry also emphasize the use of renewable resources as feedstocks. d-nb.info this compound is composed of dodecanol and octanoic acid, which can be derived from renewable plant-based sources rather than petrochemicals.

A key area of research is the utilization of lignocellulose, a non-food biomass from sources like beechwood, as a starting material. d-nb.info Through acid-catalyzed hydrolysis, lignocellulose can be broken down into its constituent monosaccharides, such as glucose and xylose. d-nb.info This sugar-rich fraction can then be used to create a deep eutectic solvent (DES), which acts as both the solvent and the substrate for lipase-catalyzed reactions. d-nb.info In a proof-of-principle study, this method was used to successfully synthesize glucose-octanoates and xylose-octanoates, demonstrating a pathway from a sustainable resource to valuable sugar esters with a conversion yield of 4.8%. d-nb.info This approach elegantly overcomes the challenge of low sugar solubility in traditional non-polar organic solvents where lipases are most active. d-nb.info

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. In the context of this compound synthesis, this can be achieved through continuous production methods. Fixed-bed reactors packed with a solid acid catalyst like Amberlyst-15 allow for the continuous esterification of octanoic acid. smolecule.com By maintaining a steady flow rate (e.g., 0.1–1 mL/min) at elevated temperatures (110–140°C), conversion rates exceeding 90% can be sustained, offering a significant improvement in efficiency over traditional batch processing. smolecule.com

Elucidation of Reaction Mechanisms Involving Dodecyl Octanoate

Hydrolysis Reaction Mechanisms

Hydrolysis of dodecyl octanoate (B1194180) results in the formation of its constituent fatty acid (octanoic acid) and alcohol (dodecanol). This process can occur through both enzymatic and abiotic pathways.

Enzymatic hydrolysis of esters like dodecyl octanoate is primarily carried out by esterases and lipases. These enzymes are ubiquitous in various biological tissues and play a key role in the metabolism of fatty acid esters. The general mechanism involves the catalytic action of the enzyme at the ester bond, leading to its cleavage.

Lipases, for instance, are highly efficient at catalyzing hydrolysis at the interface between hydrophobic droplets and water. mdpi.com Their primary metabolic function is to break down triacylglycerols into fatty acids and monoglycerides. mdpi.com The enzymatic hydrolysis of esters is a reversible reaction; under conditions where water is limited, these enzymes can also catalyze the formation of ester bonds. mdpi.com

The process of enzymatic degradation is a critical factor in the biodegradability of polyesters. frontiersin.org It typically involves two main steps: the adsorption of the enzyme's binding domain onto the polymer surface, followed by the hydrolysis of the polyester (B1180765) chains by the catalytic domain. frontiersin.org However, the interaction between the enzyme and the substrate does not always guarantee that hydrolysis will occur. frontiersin.org

Abiotic hydrolysis of esters can be catalyzed by either acids or bases. smolecule.com The mechanism of acid-catalyzed hydrolysis is notably different from that in an alkaline medium. researchgate.net While abiotic hydrolysis is a possible degradation pathway, it is not always considered a relevant one for certain esters. europa.eu

The rate of abiotic hydrolysis can be influenced by environmental conditions. For some polyesters, initial abiotic processes such as hydrolysis or oxidation can decrease the molecular weight and/or increase the hydrophilicity of the material, which in turn facilitates subsequent biotic degradation. nih.gov The presence of free hydroxyl and carboxyl groups, which can be formed during degradation, can have an autocatalytic effect on the hydrolysis rate. nih.gov

Enzymatic Hydrolysis Pathways

Oxidation Pathways and Degradation Product Formation

The oxidation of this compound can lead to the formation of the corresponding fatty acids and alcohols. In biological systems, the fatty acids released from the hydrolysis of esters can undergo further metabolic processes, including beta-oxidation and omega-oxidation. Beta-oxidation is a primary pathway for short-chain fatty acids, while omega-oxidation is relevant for long-chain fatty acids.

The degradation of long-chain alcohols, such as dodecanol (B89629), which is a product of this compound hydrolysis, can proceed through oxidation to form the corresponding aldehyde (1-dodecanal) and then the fatty acid (lauric acid). asm.org This lauric acid can then be activated with coenzyme A and enter the beta-oxidation pathway. asm.org

In some cases, oxidation can be initiated by monooxygenases. For example, recombinant E. coli expressing alkane monooxygenase has been shown to functionalize fatty acid methyl esters at the terminal (ω) position to produce terminal alcohols. researchgate.net This enzyme system can also further oxidize the alcohol to an aldehyde and a carboxylic acid. researchgate.net

The degradation of polymers in natural and man-made environments is often a combination of abiotic and biotic mechanisms, including biodegradation, chemical hydrolysis, photodegradation, and oxidation. acs.org Abiotic degradation can often be a prerequisite for subsequent biodegradation by microorganisms. acs.org

Reduction Mechanisms and Derivative Synthesis

The reduction of esters like this compound can yield fatty alcohols. This transformation is a key reaction in organic synthesis. For instance, a tandem reduction of octanoate has been achieved using a combination of indium(III) chloride and sodium borohydride (B1222165) in tetrahydrofuran (B95107). escholarship.org

This compound and similar esters can also serve as intermediates in the synthesis of more complex molecules. For example, 3-O-dodecyl xylofuranose (B8766934) derivatives have been synthesized and used as precursors for other compounds. chemrxiv.org The synthesis of these derivatives can involve multiple steps, including reduction of an azide (B81097) group to an amine, followed by guanidinylation. chemrxiv.org The choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions, such as the reduction of other functional groups present in the molecule. chemrxiv.org

Mechanistic Insights from Kinetic Studies

Kinetic studies provide valuable information about the mechanisms of chemical transformations, including reaction rates and the factors that influence them.

For instance, in the study of phase transformations in polycrystalline materials, it was found that the activation energy for grain nucleation was significantly smaller than predicted by thermodynamic models. nih.gov In enzymatic catalysis, temperature-rate profiles can reveal a large negative activation heat capacity, indicating a decrease in vibrational modes as the enzyme-substrate complex approaches the transition state. acs.org The activation energy for proton transport in a polymer amine salt membrane was determined to be 50 kJ/mol. acs.org

The environment in which a reaction occurs, such as in a microheterogeneous system like a micelle, can affect thermodynamic parameters, including the activation energy. researchgate.net

Identification of Rate-Determining Steps in Ester Reactions

Acid-Catalyzed Esterification and Hydrolysis

In acid-catalyzed esterification, the reaction typically proceeds through a series of equilibrium steps. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. researchgate.net This is followed by a nucleophilic attack from the alcohol, forming a tetrahedral intermediate. researchgate.net Subsequently, a proton is transferred, and a water molecule is eliminated to form the ester. researchgate.net

For the reverse reaction, acid-catalyzed hydrolysis, a similar multi-step mechanism occurs where water acts as the nucleophile. libretexts.orgchemguide.co.uk The process begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. libretexts.orgchemguide.co.uk A proton transfer then occurs, leading to the elimination of an alcohol molecule and the formation of a carboxylic acid. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, resulting in a carboxylic acid. masterorganicchemistry.com The carboxylic acid is then deprotonated by the strong base present to form a carboxylate salt. masterorganicchemistry.com

The rate-determining step in base-catalyzed ester hydrolysis is typically the initial nucleophilic addition of the hydroxide ion to the carbonyl carbon to form the tetrahedral intermediate. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the ester and the hydroxide ion.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com In acid-catalyzed transesterification, the alcohol is the nucleophile, and it attacks the protonated ester. masterorganicchemistry.com

Similar to esterification and hydrolysis, the rate-determining step in transesterification is generally the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate. masterorganicchemistry.commdpi.com However, factors such as the adsorption of the alcohol onto the catalyst surface can also become rate-limiting in certain heterogeneous catalytic systems. mdpi.com For instance, in some studies on biodiesel production via transesterification, the adsorption of methanol (B129727) onto the catalyst has been identified as the rate-limiting step. mdpi.com

The following table summarizes kinetic data for related esterification reactions, providing insight into the factors affecting reaction rates.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Order | Activation Energy (kJ/mol) | Reference |

| Hydrogenated Rosin (B192284) | Dodecanol | Tetrabutyl titanate | 210 | Second-order | 39.77 | techscience.com |

| Oleic Acid | Ethanol (B145695) | SnCl₂·2H₂O | 45-75 | First-order | 46.69 | researchgate.net |

| Butyric Acid | n-Butanol | Dowex 50Wx8-400 | Not Specified | Eley-Rideal & Langmuir-Hinshelwood models fit well | Not Specified | researchgate.net |

The provided data, while not specific to this compound, illustrates general principles. For example, the esterification of hydrogenated rosin with dodecanol was found to be a second-order reaction, with an activation energy of 39.77 kJ·mol⁻¹. techscience.com In another study, the esterification of oleic acid with ethanol showed a first-order dependence on the catalyst concentration and an activation energy of 46.69 kJ·mol⁻¹. researchgate.net These findings highlight that the specific reactants and catalysts significantly influence the reaction kinetics and, by extension, the rate-determining step.

Sophisticated Analytical Characterization Techniques for Dodecyl Octanoate Research

Advanced Chromatographic Separations

Chromatography is fundamental to the analysis of dodecyl octanoate (B1194180), providing the means to separate it from reactants, byproducts, and other components in a sample matrix. wikipedia.orgadvancechemjournal.com

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like dodecyl octanoate. ajpaonline.comchromforum.org It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In the context of this compound research, GC-MS is primarily used to assess the purity of a synthesized product. By separating the this compound from any residual starting materials (such as dodecanol (B89629) and octanoic acid) or side-products, the technique allows for a quantitative or semi-quantitative determination of its purity. mdpi.commdpi.com The retention time of the this compound peak under specific GC conditions serves as an initial identifier, while the mass spectrum provides a molecular fingerprint for confirmation.

Compositional analysis of mixtures containing this compound, such as essential oils or industrial formulations, is another key application. phcogj.comnih.gov The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum. For this compound, electron ionization (EI) typically results in characteristic fragment ions. The NIST Mass Spectrometry Data Center reports key fragments that are instrumental for its identification. nih.gov

Table 1: Characteristic GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₄₀O₂ | nih.gov |

| Molecular Weight | 312.5 g/mol | nih.gov |

| Kovats Retention Index | 2160 (Standard non-polar column) | nih.gov |

| Top Mass/Charge (m/z) Peaks | 145, 57, 43 | nih.gov |

The top peak at m/z 145 is particularly significant as it corresponds to the McLafferty rearrangement product, a common fragmentation pathway for esters, which helps to confirm the octanoate moiety.

High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. wikipedia.orglabotronics.com For this compound, HPLC, particularly in the reversed-phase mode, is highly effective for both purification and reaction monitoring. advancechemjournal.com

During the synthesis of this compound (e.g., via esterification of octanoic acid and dodecanol), HPLC can be used to monitor the reaction's progress in real-time. nih.govbridgewater.edu Aliquots can be taken from the reaction mixture and analyzed to track the depletion of reactants and the formation of the ester product. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time. Because this compound lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is often employed. wikipedia.org

HPLC is also a powerful technique for the preparative separation and purification of this compound from complex mixtures, yielding a high-purity sample for further studies. advancechemjournal.com

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | Charged Aerosol Detector (CAD), Refractive Index (RI), or ELSD |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient to 40°C |

Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors online, provide a wealth of information from a single analysis. researchgate.netijarnd.com For a compound like this compound, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) offer unparalleled characterization capabilities.

LC-MS/MS is used for the sensitive detection and structural confirmation of this compound. saiflucknow.org After separation by LC, the parent ion corresponding to this compound (m/z 313 for [M+H]⁺) can be isolated and subjected to collision-induced dissociation to generate fragment ions. This fragmentation pattern provides a second layer of structural confirmation, enhancing the certainty of identification in complex matrices. saiflucknow.org

LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.gov This powerful technique can provide unambiguous structure elucidation of this compound and any related impurities or isomers without the need for prior isolation, combining separation and detailed structural analysis in a single experiment. uoc.gr

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Separation

Spectroscopic Characterization Methodologies

Spectroscopy is the definitive tool for elucidating the molecular structure of this compound and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the ab initio structural elucidation of organic molecules like this compound. nih.govnih.gov Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of all the hydrogen atoms. For this compound, distinct signals are expected for the methyl (CH₃) groups at both ends of the molecule, the methylene (B1212753) (CH₂) groups adjacent to the ester oxygen and carbonyl group, and the overlapping signals of the long alkyl chains.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group gives a characteristic signal in the downfield region (~170 ppm). The carbon attached to the ester oxygen also has a distinct chemical shift, as do the carbons of the two terminal methyl groups and the numerous methylene carbons in the alkyl chains. mdpi.com

Table 3: Predicted Characteristic NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~173-174 |

| Methylene adjacent to ester O (-O-CH₂ -) | ~4.0-4.1 (triplet) | ~64-65 |

| Methylene adjacent to C=O (-CH₂ -C=O) | ~2.2-2.3 (triplet) | ~34-35 |

| Methylene chains (-CH₂-)n | ~1.2-1.4 (multiplet) | ~22-32 |

| Terminal Methyl Groups (-CH₃) | ~0.8-0.9 (triplet) | ~14 |

Note: Values are approximate and can vary based on the solvent and instrument frequency.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net

IR spectroscopy is particularly effective for identifying the key functional groups in this compound. libretexts.org The most prominent and diagnostic absorption is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the range of 1730–1750 cm⁻¹. spectroscopyonline.com Other characteristic absorptions include the C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹ and the C-O stretching vibrations between 1000 and 1300 cm⁻¹. nih.govlibretexts.org

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³ hybridized) | 2850–2960 | Strong |

| C=O stretch (ester) | 1730–1750 | Strong, Sharp |

| C-O stretch | 1000–1300 | Medium-Strong |

Raman spectroscopy provides complementary information. columbia.edu While the C=O stretch is often weaker in Raman spectra compared to IR, the C-C skeletal vibrations and C-H stretching modes of the long alkyl chains are typically strong and well-defined. researchgate.netacs.org This makes Raman spectroscopy useful for studying the conformational order of the alkyl chains in this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Interfacial and Colloidal Characterization Methods

The utility of this compound in various formulations, particularly in emulsions and surfactant systems, necessitates a thorough understanding of its behavior at interfaces and in colloidal dispersions. Techniques that probe these properties are essential for research and development.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. nih.gov For this compound research, DLS is invaluable for analyzing its aggregation state, particularly when it is a component of nanoemulsions, microemulsions, or micellar systems. researchgate.netkcl.ac.uk

The principle of DLS involves illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations arise from the random, Brownian motion of the particles in the sample; smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations. nih.govunchainedlabs.com

A digital correlator processes these intensity fluctuations to generate an autocorrelation function, from which the translational diffusion coefficient of the particles can be calculated. Using the Stokes-Einstein equation, this diffusion coefficient is then converted into a hydrodynamic radius, providing information on the average particle size and the polydispersity (the width of the size distribution). researchgate.net

In the context of this compound, DLS can be employed to:

Determine the droplet size distribution in oil-in-water emulsions where this compound constitutes the oil phase.

Monitor the stability of these emulsions over time by detecting changes in droplet size, such as coalescence or flocculation, which would manifest as an increase in the average hydrodynamic radius. sygnaturediscovery.com

Study the formation and size of micelles or other aggregates in systems containing this compound and other surfactants like sodium dodecyl sulfate (B86663). dntb.gov.ua

Zeta potential is a critical parameter for evaluating the stability of colloidal dispersions, including emulsions containing this compound. It is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. labcompare.com

The surface of a droplet in an emulsion carries an electrical charge, which creates an electrical double layer of ions from the surrounding medium. The zeta potential is the electric potential at the boundary of this double layer, known as the slipping plane. labcompare.com Its value, measured in millivolts (mV), indicates the degree of repulsion between droplets.

Key principles regarding zeta potential include:

A high magnitude zeta potential (e.g., > ±30 mV) signifies strong electrostatic repulsion between particles, which helps to prevent them from aggregating or coalescing, thus leading to a stable dispersion. labcompare.com

A zeta potential value close to zero indicates minimal repulsion, making the dispersion unstable and prone to flocculation or coagulation. labcompare.com

For this compound-based emulsions, zeta potential is typically measured using a technique called Laser Doppler Electrophoresis or Electrophoretic Light Scattering (ELS). An electric field is applied across the sample, causing charged droplets to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift in scattered laser light. This mobility is then used to calculate the zeta potential.

Factors such as the pH of the continuous phase and the type and concentration of any added surfactants (e.g., sodium octanoate, sodium dodecyl sulfate) can significantly influence the surface charge and, therefore, the zeta potential of the emulsion droplets. scholaris.ca By measuring the zeta potential under different formulation conditions, researchers can optimize the stability of products containing this compound.

Computational Chemistry and Molecular Modeling Studies of Dodecyl Octanoate Systems

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic nature of dodecyl octanoate (B1194180), capturing its conformational flexibility and interactions with its environment over time. While specific MD studies on dodecyl octanoate are not extensively documented in publicly available literature, valuable insights can be drawn from simulations of structurally similar long-chain fatty acids and esters. u-tokyo.ac.jpaip.orgresearchgate.net

MD simulations of ultra-long-chain fatty acids (ULCFAs) embedded in lipid bilayers reveal significant conformational fluctuations. u-tokyo.ac.jpaip.org These molecules can adopt various shapes, including elongated, L-shaped, and turned conformations. u-tokyo.ac.jp The long alkyl chains exhibit a dynamic behavior, with the terminal end of the chain capable of flipping between different regions of a lipid bilayer. aip.orgresearchgate.net This dynamic repositioning is influenced by the surrounding lipid environment. aip.org For this compound, with its C12 alcohol and C8 acid chains, similar dynamic conformational changes can be anticipated, influencing its packing and interaction within various matrices.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and intermolecular interactions. These calculations, often employing methods like Density Functional Theory (DFT), can determine key electronic parameters. mdpi.comarabjchem.org

For ester-containing compounds, quantum chemical calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential (ESP). mdpi.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. physchemres.org

In studies of various ester collectors, it was found that the properties of the C=S or C=O bond, such as bond length and bond order, are critical in determining their interaction with mineral surfaces. mdpi.com For this compound, the electronic environment around the ester group's carbonyl carbon and oxygen atoms will be a primary site for electrostatic interactions. Quantum chemical calculations can precisely map the ESP, highlighting regions of positive and negative potential that are susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

Furthermore, parameters such as ionization potential, which is the energy required to remove an electron, can be calculated to gauge the molecule's reactivity. mdpi.com For a series of alkyl gallates, it was shown that shorter alkyl chains resulted in superior antioxidant activity, a property linked to their electronic characteristics. bohrium.com While this compound is not primarily an antioxidant, this demonstrates how quantum chemical calculations can correlate electronic structure with chemical function.

Table 1: Illustrative Quantum Chemical Parameters for a Model Ester (based on related compounds)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 11.0 eV |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | 1.9 D |

| Ionization Potential | Energy required to remove an electron | 9.5 eV |

Note: These are illustrative values based on calculations for similar ester compounds and are intended to represent the types of data obtained from quantum chemical calculations.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in understanding how a small molecule might interact with a biological target at the atomic level. nih.gov While specific docking studies featuring this compound are not prevalent in the literature, the principles and findings from docking studies of similar molecules, like other esters and fatty acids, can provide valuable context.

The process of molecular docking involves sampling various conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the strength of the interaction, often reported as a binding energy. researchgate.net These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For instance, molecular docking has been used to study the interaction of various small molecules with proteins like serum albumin. researchgate.net Given the long alkyl chains of this compound, it is expected that hydrophobic interactions would play a dominant role in its binding to proteins, likely favoring hydrophobic pockets on the protein's surface. The ester group could potentially participate in hydrogen bonding with appropriate amino acid residues in a binding site. researchgate.net Molecular docking studies on other proteins have shown that even subtle changes in the ligand's structure can significantly alter its binding mode and affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. researchgate.net These models are valuable for predicting the properties of new or untested chemicals, like this compound, based on the known properties of similar compounds.

Predictive Modeling of Physicochemical Behavior

QSAR models can be developed to predict a wide range of physicochemical properties, which are crucial for understanding the environmental fate and behavior of a substance. For homologous series of chemicals like fatty acid esters, properties such as boiling point, melting point, vapor pressure, and water solubility are often correlated with structural features like the length of the alkyl chain. europa.eu

Generally, for fatty acid methyl esters, as the chain length increases, the boiling and melting points increase, while the vapor pressure and relative density tend to decrease. europa.eu Lipophilicity, measured by the octanol-water partition coefficient (log Kow), increases with the number of carbon atoms in the alkyl chains. europa.eu QSAR models for esters have been developed to predict properties like the rate of hydrolysis, which is a key process in their environmental degradation. acs.org These models often highlight the importance of the electronic structure around the ester group in determining the reaction rate. acs.org

Table 2: Predicted Physicochemical Properties of this compound using QSAR Models (Illustrative)

| Property | Predicted Value | QSAR Model Basis |

| Log Kow (Octanol-Water Partition Coefficient) | ~8.5 | Based on chain length and ester group contribution |

| Water Solubility | Very Low | Inversely correlated with Log Kow |

| Vapor Pressure | Low | Decreases with increasing molecular weight |

| Boiling Point | High | Increases with increasing chain length |

Note: These values are illustrative and based on general QSAR principles for long-chain aliphatic esters.

QSAR Approaches in Ecotoxicological Profiling

QSAR models are extensively used in ecotoxicology to predict the potential adverse effects of chemicals on various organisms, thereby reducing the need for extensive animal testing. nih.govnih.gov For aliphatic esters, QSAR models have been developed to predict their aquatic toxicity towards organisms like Tetrahymena pyriformis, fish, and daphnia. researchgate.netnih.goveurekaselect.comresearchgate.netnih.gov

These models typically use molecular descriptors that capture key structural and physicochemical features of the esters. The toxicity of aliphatic esters is often linked to their hydrophobicity (log Kow), as this governs their ability to partition into biological membranes. researchgate.net For long-chain esters, there can be a "cut-off" effect where increasing the chain length beyond a certain point leads to a decrease in toxicity, often due to reduced bioavailability because of very low water solubility. researchgate.net

For this compound, its high predicted log Kow suggests a potential for bioaccumulation, but its low water solubility might limit its bioavailability and thus its acute toxicity to aquatic organisms. europa.eu QSAR tools like ECOSAR can be used to predict the ecotoxicity profile of compounds like this compound. These models provide a valuable first-tier assessment of the potential environmental risk posed by the substance. nih.gov

Mechanistic Investigations of Environmental Degradation Pathways of Dodecyl Octanoate

Biodegradation Mechanisms

The breakdown of dodecyl octanoate (B1194180) in the environment is significantly influenced by microbial activity. Both aerobic and anaerobic conditions facilitate its degradation, primarily through the action of specific microbial enzymes that target its ester bond.

Aerobic Degradation Processes and Metabolite Identification

Under aerobic conditions, the biodegradation of dodecyl octanoate is initiated by microbial enzymes that hydrolyze the ester linkage. This initial step yields dodecanol (B89629) and octanoic acid. The presence of oxygen allows microorganisms to efficiently break down these intermediate products. enviro.wikiclu-in.org

The resulting fatty alcohol (dodecanol) and fatty acid (octanoic acid) are then typically metabolized through β-oxidation. researchgate.neteuropa.eu In this process, the long hydrocarbon chains are sequentially shortened, producing acetyl-CoA. researchgate.net This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, ultimately leading to the production of carbon dioxide, water, and new cell biomass. researchgate.net

The general pathway for the aerobic degradation of the constituent parts of this compound can be summarized as follows:

Terminal Oxidation: The initial step for the alkane chains involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and then to a fatty acid. researchgate.net

β-Oxidation: The resulting fatty acids are then degraded through the β-oxidation pathway, where two-carbon units are cleaved off in each cycle in the form of acetyl-CoA. researchgate.neteuropa.eu

Key metabolites in the aerobic degradation of this compound would include:

Dodecanol

Octanoic acid

Various shorter-chain fatty acids (as intermediates of β-oxidation)

Acetyl-CoA

The complete mineralization under aerobic conditions results in the conversion of the organic carbon in this compound to carbon dioxide. researchgate.netmiljodirektoratet.no

Anaerobic Degradation Pathways and End Products

In the absence of oxygen, the degradation of this compound proceeds through anaerobic pathways, which are generally slower than aerobic processes. enviro.wiki The initial hydrolysis of the ester bond to dodecanol and octanoic acid still occurs. However, the subsequent breakdown of these intermediates involves different electron acceptors and metabolic routes. enviro.wikinih.gov

Anaerobic degradation is a multi-step process often involving the cooperation of different types of microorganisms. nih.gov The breakdown of the fatty acid and alcohol components can proceed via several mechanisms, including:

Fumarate Addition: For the alkane portion (dodecyl chain), a common anaerobic activation mechanism is the addition of the hydrocarbon to fumarate, forming an alkylsuccinate derivative. nih.govfrontiersin.org This reaction is catalyzed by enzymes like benzylsuccinate synthase. enviro.wiki Subsequent metabolism of the succinate (B1194679) adduct leads to the formation of fatty acyl-CoA, which can then enter the β-oxidation pathway. nih.gov

Carboxylation: Another potential pathway for alkane activation under anaerobic conditions is direct carboxylation, although this is less commonly documented for long-chain alkanes. frontiersin.org

The end products of anaerobic degradation depend on the terminal electron acceptor used by the microbial community. miljodirektoratet.no Common end products include:

Methane (CH₄): Under methanogenic conditions, acetogenic bacteria convert the fatty acid intermediates into acetate, hydrogen, and carbon dioxide, which are then used by methanogenic archaea to produce methane. nih.gov

Carbon Dioxide (CO₂): Carbon dioxide is a common end product of various anaerobic respiration processes. nih.gov

Hydrogen Sulfide (B99878) (H₂S): If sulfate (B86663) is used as the electron acceptor (by sulfate-reducing bacteria), hydrogen sulfide will be produced. enviro.wiki

Microbial Enzyme Systems in Ester Biodegradation

The key to the biodegradation of this compound is the enzymatic cleavage of its ester bond. This is primarily accomplished by a class of enzymes known as hydrolases, specifically carboxylester hydrolases. davidmoore.org.uk This group includes lipases and esterases, which are differentiated by their substrate preference. davidmoore.org.ukmdpi.com

Lipases (EC 3.1.1.3): These enzymes are typically more active on water-insoluble esters with long-chain fatty acids. davidmoore.org.uknih.gov Given the long alkyl chains of this compound, lipases are expected to play a significant role in its hydrolysis. Lipases are produced by a wide variety of bacteria and fungi, including species of Pseudomonas, Candida, Aspergillus, and Rhizopus. mdpi.com

Esterases (EC 3.1.1.1): Esterases generally prefer to hydrolyze water-soluble esters with shorter acyl chains. davidmoore.org.uk While perhaps less specific for this compound than lipases, some esterases may still exhibit activity.

Cutinases (EC 3.1.1.74): These enzymes have properties of both lipases and esterases and are known to degrade polyesters. mdpi.comnih.gov They could also potentially hydrolyze this compound.

The enzymatic degradation of esters is a surface erosion process where the enzyme first adsorbs to the substrate and then catalyzes the hydrolysis of the ester bonds. nih.gov The efficiency of these enzymes can be influenced by environmental factors such as temperature, pH, and the presence of inducing substances. worldwidejournals.com

Table 1: Key Microbial Enzymes in Ester Biodegradation

| Enzyme Class | EC Number | Primary Substrate Preference | Potential Role in this compound Degradation |

| Lipases | 3.1.1.3 | Water-insoluble long-chain triglycerides and esters. davidmoore.org.uk | Primary enzyme for hydrolysis of the ester bond. davidmoore.org.uknih.gov |

| Esterases | 3.1.1.1 | Water-soluble short-chain esters. davidmoore.org.uk | Potential for hydrolysis, though may be less efficient than lipases. |

| Cutinases | 3.1.1.74 | Cutin (a plant polyester); shows broad substrate specificity. mdpi.com | Capable of hydrolyzing ester bonds in various polyesters and could act on this compound. mdpi.comnih.gov |

| This table is generated based on the provided text and general knowledge of enzyme classification. |

Abiotic Degradation Mechanisms in Environmental Matrices

Photodegradation Processes

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. While detailed studies specifically on the photodegradation of this compound are not widely available, the general principles of organic molecule photolysis can be applied. The process can be influenced by factors such as the presence of photosensitizers in the environment. mdpi.com The ester functional group itself does not strongly absorb sunlight, but impurities or other substances in the environmental matrix can initiate or accelerate photodegradation.

Chemical Hydrolysis in Aquatic Environments

Chemical hydrolysis is a significant abiotic degradation pathway for esters in aquatic environments. researchgate.net This process involves the cleavage of the ester bond by reaction with water, yielding the parent alcohol (dodecanol) and carboxylic acid (octanoic acid).

The rate of hydrolysis is highly dependent on the pH of the water:

Neutral Hydrolysis: At neutral pH, the reaction with water is generally slow.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. acs.org

Base-Catalyzed Hydrolysis (Saponification): Under alkaline (basic) conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. researchgate.net This process is typically much faster than neutral or acid-catalyzed hydrolysis. researchgate.net

The general mechanism for base-catalyzed hydrolysis involves the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion and the alcohol. researchgate.net The rate of hydrolysis can be influenced by temperature and the presence of other substances in the water that can act as catalysts. researchgate.netacs.org

Table 2: Summary of Abiotic Degradation Pathways

| Degradation Mechanism | Environmental Matrix | Key Factors | Primary Products |

| Photodegradation | Air, Water, Soil Surface | Light intensity (UV radiation), presence of photosensitizers. | Potentially smaller organic molecules through radical reactions. |

| Chemical Hydrolysis | Aquatic Environments | pH, temperature. researchgate.netacs.org | Dodecanol and Octanoic Acid. |

| This table is generated based on the provided text and general knowledge of chemical degradation processes. |

Environmental Persistence and Bioavailability Research

The environmental fate of this compound, a long-chain fatty acid ester, is governed by its persistence in various environmental compartments and its bioavailability to microorganisms. Research into these aspects is crucial for understanding its potential ecological impact. While specific data on this compound is limited, studies on analogous long-chain esters provide significant insights into its expected behavior in the environment. The persistence of such compounds is not only a function of their intrinsic chemical properties but is also heavily influenced by the characteristics of the receiving environment. mdpi.comcitrusindustry.net

The environmental fate and mobility of this compound are dictated by a combination of its physicochemical properties and various environmental factors. As an ester of a long-chain alcohol (dodecanol) and a medium-chain fatty acid (octanoic acid), its large molecular size and lipophilic nature suggest a tendency to partition to organic matter in soil and sediment, which can reduce its mobility in aqueous systems. epa.gov The primary degradation pathway for esters like this compound is hydrolysis, which can be either abiotic or biotic, cleaving the ester bond to form dodecanol and octanoic acid. numberanalytics.comteamaquafix.com

pH: The rate of hydrolysis of esters is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. numberanalytics.com

Temperature: Higher temperatures generally accelerate the rates of both chemical and biological degradation processes by increasing the kinetic energy of molecules and enhancing microbial activity. nih.govproplate.com

Microbial Populations: The presence of diverse and adapted microbial communities is fundamental for the biodegradation of this compound. Bacteria and fungi that produce lipase (B570770) and esterase enzymes are primarily responsible for breaking down the ester. teamaquafix.comnih.gov The density and diversity of these microbial populations can vary significantly between different soils and aquatic environments. citrusindustry.net

Soil and Sediment Composition: The amount of organic carbon in soil and sediment plays a crucial role in the mobility of hydrophobic compounds like this compound. Higher organic content can lead to increased adsorption, thereby reducing its concentration in the water phase and potentially lowering its bioavailability and degradation rate. epa.govnih.gov

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. Aerobic degradation is generally faster and leads to the formation of carbon dioxide and water. teamaquafix.com Anaerobic degradation proceeds at a slower rate and involves different microbial consortia, initially hydrolyzing the ester and then breaking down the fatty acid and alcohol through processes like β-oxidation. teamaquafix.comresearchgate.netnih.gov

Presence of Other Substances: The presence of other organic compounds or contaminants can affect the degradation of this compound. For instance, some substances may be co-metabolized, while others might be toxic to the degrading microorganisms. nih.gov

The interplay of these factors determines the ultimate persistence and distribution of this compound in the environment.

Table 1: Key Factors Affecting the Environmental Fate and Mobility of this compound

| Factor | Influence on Degradation and Mobility | Relevant Processes |

|---|---|---|

| pH | Affects the rate of chemical hydrolysis; optimal ranges exist for microbial enzymatic activity. | Abiotic Hydrolysis, Biodegradation |

| Temperature | Higher temperatures generally increase degradation rates. | Abiotic Hydrolysis, Biodegradation |

| Microbial Activity | Presence of esterase-producing microbes is crucial for biodegradation. | Biodegradation |

| Soil/Sediment Organic Matter | High organic matter increases adsorption, reducing mobility and potentially bioavailability. | Adsorption, Mobility |

| Oxygen Status | Determines aerobic (faster) versus anaerobic (slower) degradation pathways. | Biodegradation |

| Water Availability | Water is essential for hydrolysis reactions. | Abiotic Hydrolysis, Biodegradation |

Hydrolysis: The initial and often rate-limiting step in the degradation of this compound is the hydrolysis of the ester bond. teamaquafix.com This reaction can occur abiotically, with the rate being dependent on pH and temperature. numberanalytics.com However, microbial-mediated enzymatic hydrolysis is typically the more significant pathway in biologically active environments. nih.gov Studies on other esters show that the rate of hydrolysis can be influenced by the molecular structure, with longer alkyl chains sometimes exhibiting slower hydrolysis rates. acs.org

Biodegradation in Soil: In soil environments, this compound is subject to biodegradation by a wide array of microorganisms. lyellcollection.org The dissipation rate in soil is often described by first-order kinetics. researchgate.net For example, a study on ioxynil (B1672095) octanoate, a herbicide containing an octanoate ester, showed a rapid dissipation in soil with a half-life of less than 1.78 days, indicating that the octanoate moiety is readily biodegradable. teamaquafix.com Another registration dossier reported a half-life of 7 days for octanoate, though the specific compound and conditions were not detailed. europa.eu The degradation rate in soil is highly dependent on factors like microbial biomass, soil moisture, and temperature. citrusindustry.net

Biodegradation in Aquatic Systems: In aquatic environments, the degradation of this compound would also be primarily driven by microbial activity. The compound's low water solubility would likely lead to its partitioning to suspended solids and sediments. epa.gov Biodegradation rates in water can be influenced by the acclimation of microbial populations. researchgate.net Studies on fatty acid methyl esters (FAMEs) have shown that they are readily biodegradable under aerobic conditions in aquatic systems, with mineralization rates of 60-100% reported within 21-28 days in laboratory tests using sewage sludge inoculum. lyellcollection.org Anaerobic degradation in sediments is also possible but generally occurs at a slower rate than aerobic degradation. researchgate.netnih.gov Research on phthalate (B1215562) esters has shown that those with shorter alkyl chains degrade more rapidly than those with longer chains under anaerobic conditions. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, such as in buried sediments or some wastewater treatment processes, long-chain fatty acids and their esters are known to be biodegradable, although often at slower rates than under aerobic conditions. researchgate.netnih.gov The process involves hydrolysis followed by β-oxidation by syntrophic bacteria in cooperation with methanogens. nih.govnih.gov The structure of the ester can impact the rate and completeness of anaerobic biodegradation. researchgate.net

Due to the lack of specific kinetic data for this compound, a precise assessment is challenging. However, based on the rapid degradation of the octanoate moiety in other compounds and the general biodegradability of long-chain esters, it is expected that this compound would not be highly persistent in most biologically active environmental media.

Table 2: Summary of Expected Degradation Behavior of this compound in Different Environmental Media

| Environmental Medium | Primary Degradation Pathway | Expected Rate | Influencing Factors |

|---|---|---|---|

| Aerobic Soil | Microbial Biodegradation | Relatively Rapid | Microbial population, temperature, moisture, soil type |

| Aerobic Water Column | Microbial Biodegradation | Moderate to Rapid | Microbial population, temperature, nutrient availability |

| Anaerobic Sediment | Anaerobic Biodegradation | Slow to Moderate | Redox potential, microbial consortia, temperature |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dodecanol |

| Octanoic acid |

| Ioxynil octanoate |

| Fatty acid methyl esters (FAMEs) |

| Phthalate esters |

| Carbon dioxide |

Ecotoxicological Mechanisms and Environmental Impact Research of Dodecyl Octanoate

Uptake, Metabolism, and Excretion Mechanisms in Environmental Organisms

The environmental fate and impact of dodecyl octanoate (B1194180) are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) by organisms. epa.gov These toxicokinetic processes determine the internal concentration of the chemical over time and, consequently, its potential for toxicity. nih.gov For aquatic organisms, the primary routes of uptake, or absorption, are through direct contact and transfer across biological membranes like gills and intestinal walls. up.ptfrontiersin.org The lipid solubility of a chemical is a critical property influencing its absorption, with more lipid-soluble substances generally being absorbed more readily. up.pt

Once absorbed, dodecyl octanoate undergoes distribution throughout the organism's body. epa.gov If a substance is not efficiently excreted, it can be distributed to and stored in various tissues, such as the liver, kidneys, or fat, potentially leading to cumulative toxicity. up.pt

Metabolism, or biotransformation, is a key process for detoxifying foreign substances (xenobiotics). wikipedia.org In the case of esters like this compound, enzymatic hydrolysis by esterases is a primary metabolic pathway. This process breaks the ester down into its constituent alcohol (dodecanol) and fatty acid (octanoic acid), which can then be further metabolized. The liver is the main site for the metabolism of xenobiotics. up.ptwikipedia.org This biotransformation can either decrease a chemical's toxicity by converting it into a more readily excretable form or, in some cases, increase its toxicity through a process called bioactivation. wikipedia.org

Excretion is the final step in eliminating the substance from the body. epa.gov For aquatic organisms, elimination, also known as depuration, primarily occurs through diffusive transfer across gill surfaces and intestinal walls, as well as the excretion of metabolites. up.pt The rate of elimination is often described by a substance's half-life, which is the time required to remove 50% of it from the bloodstream. up.pt

Table 1: Overview of ADME Processes for this compound in Environmental Organisms

| Process | Description | Key Factors | Primary Sites in Aquatic Organisms |

| Absorption | The uptake of the chemical from the environment into the organism. epa.gov | Lipid solubility, molecular size, environmental concentration. up.pt | Gills, skin, gastrointestinal tract. up.pt |

| Distribution | The transport of the chemical within the organism's body. epa.gov | Blood flow, tissue affinity. | Liver, fat tissues, kidneys. up.pt |

| Metabolism | The chemical transformation of the substance within the organism. up.pt | Enzymatic activity (e.g., esterases). | Liver. up.ptwikipedia.org |

| Excretion | The removal of the substance and its metabolites from the organism. epa.gov | Water solubility of metabolites. | Gills, urine, feces. up.ptwikipedia.org |

Mechanisms of Sub-Lethal Effects on Ecosystem Components

Even at concentrations that are not lethal, this compound can exert sub-lethal effects on organisms, which can have cascading impacts on ecosystem functioning. nih.govunivali.br These effects can manifest as changes in physiological performance, such as growth and reproduction. nih.gov For instance, exposure to certain toxicants has been shown to reduce egg and fecal pellet production in the planktonic copepod Acartia tonsa and delay egg hatching time. univali.br

Sub-lethal effects are often the result of the chemical interfering with specific biological pathways. mdpi.com For example, some chemicals can act as endocrine disruptors, interfering with the hormonal systems of organisms and affecting reproductive behaviors. Other sub-lethal impacts can include alterations in metabolic capacity and detoxification processes. researchgate.net The toxicity of surfactants, a category that includes some esters, has been linked to their hydrophobic alkyl chain, with toxicity often increasing as the critical micelle concentration decreases. researchgate.net

These individual-level impacts can have broader ecological consequences, particularly if the affected organisms are habitat-forming species. nih.gov Stressors can affect all levels of biological organization, from individual organisms to entire ecosystems, ultimately impacting the services these ecosystems provide. nih.gov

Table 2: Examples of Sub-Lethal Effects of Chemical Stressors on Aquatic Organisms

| Organism Type | Sub-Lethal Effect | Potential Ecosystem-Level Consequence | Reference |

| Planktonic Copepods | Reduced egg production, delayed hatching. | Disruption of population maintenance and food web dynamics. | univali.br |

| Bivalves (e.g., clams, mussels) | Disturbance in redox homeostasis, altered biochemical performance. | Reduced resilience to other environmental stressors, impacts on growth and reproduction. | researchgate.net |

| Habitat-Forming Species (e.g., corals, seaweeds) | Reduced photosynthetic efficiency. | Degradation of habitat quality and function. | nih.gov |

| Freshwater Sludge Worms | Alterations in protein levels and oxidative stress markers. | Can serve as a bioindicator for environmental contamination. | nih.gov |

Application of Omics Technologies in Ecotoxicological Assessment

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are increasingly being used to provide a deeper understanding of the ecotoxicological effects of chemicals like this compound. numberanalytics.comoecd.org These technologies allow for the comprehensive measurement of molecular changes within an organism following exposure to a substance. oecd.org

The primary applications of omics in ecotoxicology include:

Identifying Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can elucidate the specific molecular pathways that a chemical disrupts. numberanalytics.comoecd.org

Biomarker Identification: Omics can help identify sensitive biomarkers of exposure and effect, which can be used for early detection of environmental contamination. numberanalytics.com

Predictive Toxicology: The data generated from omics studies can be used to predict the potential toxicity of chemicals and to group them into categories based on their mode of action. oecd.org

Ecotoxicogenomics, the application of these technologies to ecologically relevant species, aims to link chemical exposure to alterations in the expression of biomolecules and to understand the resulting physiological disturbances. researchgate.net For example, studies have used transcriptomics to observe the induction of metabolism-related genes in the nematode Caenorhabditis elegans following chemical exposure. nih.gov

Despite their potential, the application of omics in regulatory ecotoxicology faces challenges. nih.gov There is a need for standardized methodologies for data generation, processing, and interpretation to ensure that the results are reproducible and can be reliably used in risk assessment frameworks. nih.goveuromarinenetwork.eu

Table 3: Overview of Omics Technologies in Ecotoxicology

| Omics Technology | Molecules Analyzed | Application in Ecotoxicology | Reference |

| Genomics | DNA | Identifies genetic susceptibility and potential for adaptation. | nih.gov |

| Transcriptomics | RNA (gene expression) | Reveals changes in gene activity in response to chemical exposure. | numberanalytics.comoecd.org |

| Proteomics | Proteins | Identifies changes in protein levels and post-translational modifications. | numberanalytics.comoecd.org |

| Metabolomics | Metabolites (small molecules) | Provides a snapshot of the metabolic state of an organism and how it is altered by chemical exposure. | numberanalytics.comnih.gov |

Frameworks for Environmental Risk Assessment of Alkyl Esters

Environmental risk assessment for chemicals like this compound involves a structured approach to evaluate their potential harm to the environment. heraproject.com These frameworks typically integrate data on chemical properties, environmental fate, and ecotoxicological effects to determine the level of risk. heraproject.com